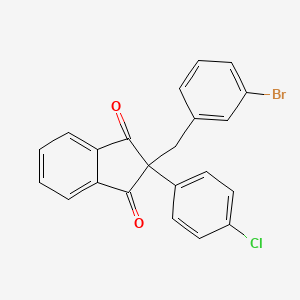
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as BRD-K95492996, is a synthetic compound that belongs to the class of indene-1,3-diones. This compound has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways (4). In addition, it has been found to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
Biochemical and Physiological Effects
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3). However, the biochemical and physiological effects of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for drug discovery. In addition, it has been found to be a potent inhibitor of CK2, which is involved in various cellular processes, making it a valuable tool for studying CK2-related pathways.
One of the limitations of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential applications in drug discovery and as a tool for studying CK2-related pathways. In addition, there is a need to develop new methods for synthesizing 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 with improved solubility and bioavailability.
Conclusion
In conclusion, 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent anticancer activity against various cancer cell lines and to inhibit the activity of CK2, which is involved in various cellular processes. However, its mechanism of action is not fully understood, and its limited solubility in water may affect its bioavailability and pharmacokinetics. There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6, including investigating its mechanism of action and developing new methods for synthesizing it with improved solubility and bioavailability.
Métodos De Síntesis
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 can be synthesized using a multi-step process that involves the condensation of 3-bromobenzylamine with 4-chlorophenylacetic acid followed by cyclization and oxidation. The final product is obtained as a yellow solid with a purity of over 95% (1).
Aplicaciones Científicas De Investigación
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c23-16-5-3-4-14(12-16)13-22(15-8-10-17(24)11-9-15)20(25)18-6-1-2-7-19(18)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIFDQTABGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(3-bromobenzyl)-2-(4-chlorophenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)
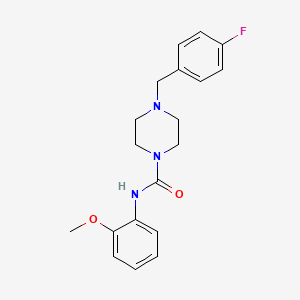
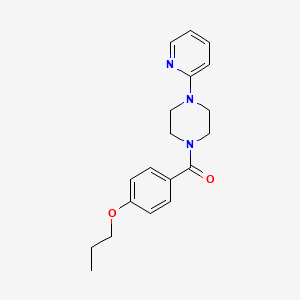
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)
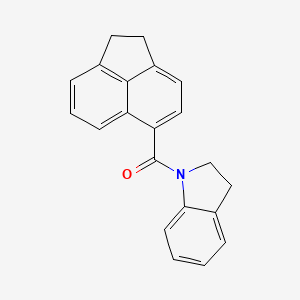
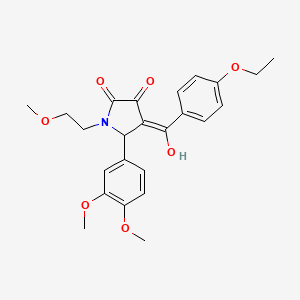
![(1-{3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2-piperidinyl)methanol](/img/structure/B5491264.png)

![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)